4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide
Overview
Description
4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The compound, also known as CID 22583610 or 4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with various enzymes and receptors due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations.
Introduction of the bromo group: This is usually done via electrophilic bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with the sulfonamide group are known for their antimicrobial and enzyme inhibitory properties.
Uniqueness
4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for drug development and chemical research .
Properties
IUPAC Name |
4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3S/c1-27-18-8-3-13(17-12-24-10-2-9-21-19(24)22-17)11-16(18)23-28(25,26)15-6-4-14(20)5-7-15/h2-12,23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFVDOFWBAPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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